molecular formula C20H15FN6O3 B2574483 5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207031-55-7

5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2574483
CAS RN: 1207031-55-7
M. Wt: 406.377
InChI Key: OLISIKBCMXYWCP-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C20H15FN6O3 and its molecular weight is 406.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anti-Protozoal and Anti-Cancer Properties

    The synthesis of novel oxadiazolyl pyrrolo triazole diones, including derivatives of the compound , has shown promising anti-protozoal and cytotoxic activities. These compounds were synthesized using a 1,3-dipolar cycloaddition reaction, highlighting their potential in treating protozoal infections and cancer (Dürüst et al., 2012).

  • Antimicrobial and Antifungal Activities

    Some derivatives have been found to exhibit good to moderate activities against various microorganisms. For example, triazole derivatives have demonstrated antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).

  • Antileishmanial Activity

    4-amino-1,2,4-triazole derivatives have been theoretically studied and tested against Leishmania infantum promastigots. One derivative, in particular, showed remarkable antileishmanial activity, emphasizing the therapeutic potential of these compounds against leishmaniasis (Süleymanoğlu et al., 2017).

  • Antifungal and Apoptotic Effects

    The synthesis of triazole-oxadiazole compounds and their investigation against Candida species have revealed potent antifungal and apoptotic effects. Some compounds were identified as the most potent against C. albicans and C. glabrata, with further studies confirming their apoptotic effects on these fungi (Çavușoğlu et al., 2018).

  • Catalyst- and Solvent-Free Synthesis

    An efficient and environmentally friendly approach for synthesizing certain derivatives through microwave-assisted Fries rearrangement has been developed. This method emphasizes the potential for green chemistry in the synthesis of pharmacologically relevant compounds (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

5-(4-fluorophenyl)-3-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O3/c1-11-3-2-4-12(9-11)18-22-15(30-24-18)10-26-17-16(23-25-26)19(28)27(20(17)29)14-7-5-13(21)6-8-14/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLISIKBCMXYWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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